

Introduction: The Versatility of a Substituted Phenylboronic Acid

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Compound of Interest

Compound Name: *3-Bromo-5-isopropylphenylboronic acid*

Cat. No.: *B1374440*

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3-Bromo-5-isopropylphenylboronic acid is a specialized organic compound that belongs to the highly versatile class of arylboronic acids. Its molecular structure, featuring a bromine atom, an isopropyl group, and a boronic acid functional group on a phenyl ring, makes it a valuable reagent for creating complex organic molecules. The presence of these distinct functional groups allows for sequential, site-selective modifications, a highly desirable attribute in multi-step syntheses.

Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[1][2]} This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the stability and low toxicity of boronic acid reagents.^{[3][4]} Consequently, **3-Bromo-5-isopropylphenylboronic acid** serves as a key intermediate in the synthesis of biaryl compounds, which are prevalent structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.^{[4][5][6]}

Part 1: Core Physicochemical Properties

The precise molecular weight and other physical properties of a reagent are critical for accurate stoichiometric calculations, reaction monitoring, and purification. The defining properties of **3-Bromo-5-isopropylphenylboronic acid** are summarized below.

Property	Value	Source
Molecular Weight	242.91 g/mol	[7]
Molecular Formula	C ₉ H ₁₂ BBrO ₂	[7]
CAS Number	1451390-87-6	[7][8]
Appearance	No data available (typically a white to off-white solid)	
Solubility	No data available (generally soluble in organic solvents like dioxane, THF, and DMF)	
Storage Conditions	Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C	[7]

Part 2: Strategic Importance in Drug Discovery and Development

The utility of **3-Bromo-5-isopropylphenylboronic acid** in drug discovery stems from the synthetic possibilities it unlocks. The boronic acid group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide.[3][9] The bromine atom on the same ring provides a secondary reaction site for subsequent cross-coupling reactions, allowing for the construction of elaborate, multi-substituted aromatic systems. The isopropyl group serves to increase lipophilicity and can provide beneficial steric interactions within a target protein's binding pocket.

This trifecta of functionalities allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies. By systematically varying the coupling partners at both the boronic acid and bromo positions, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.

Part 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of **3-Bromo-5-isopropylphenylboronic acid** with a generic aryl halide.

Core Directive: This protocol is designed as a self-validating system. The choice of catalyst, base, and solvent is based on established principles that maximize reaction efficiency while minimizing common side reactions like protodeboronation (the undesired cleavage of the C-B bond).[10]

Materials & Reagents:

- **3-Bromo-5-isopropylphenylboronic acid**
- Aryl Halide (e.g., 4-iodoanisole)
- Palladium Catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., aqueous 2M Sodium Carbonate solution)
- Solvent (e.g., 1,4-Dioxane or Toluene)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

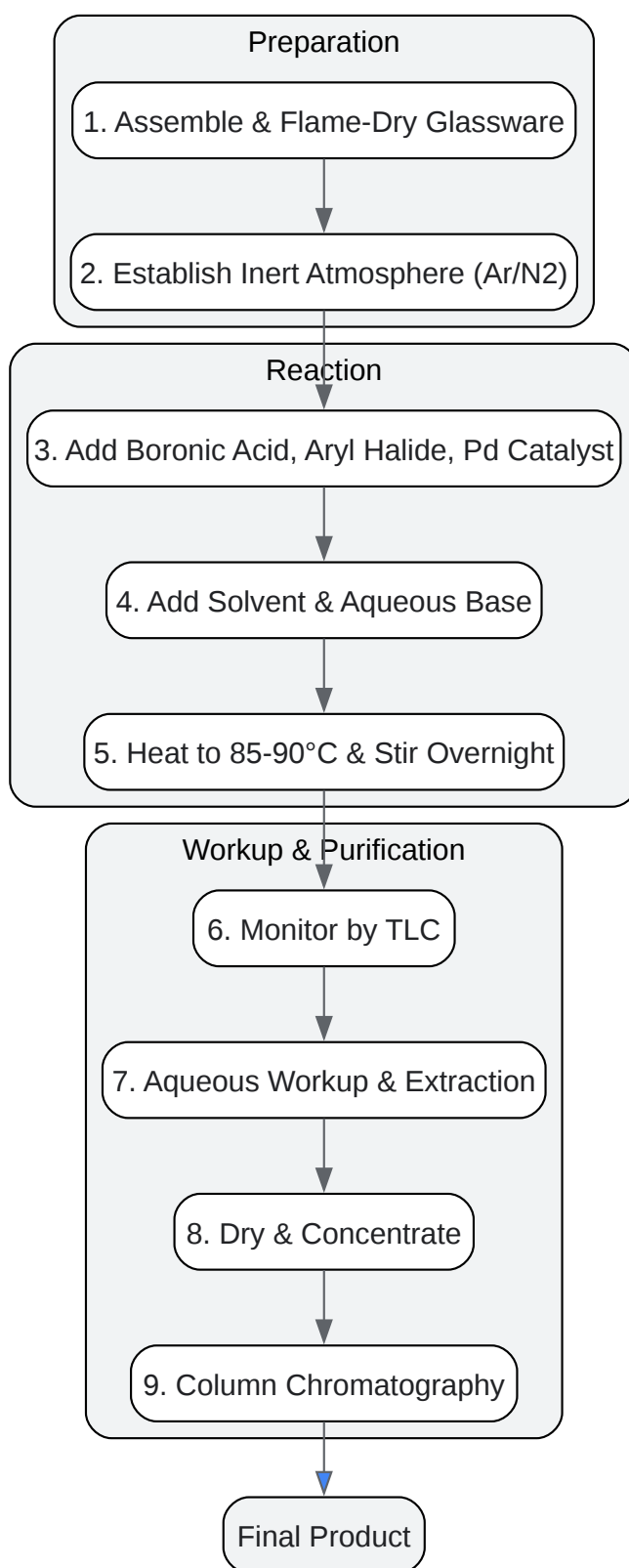
Step-by-Step Methodology:

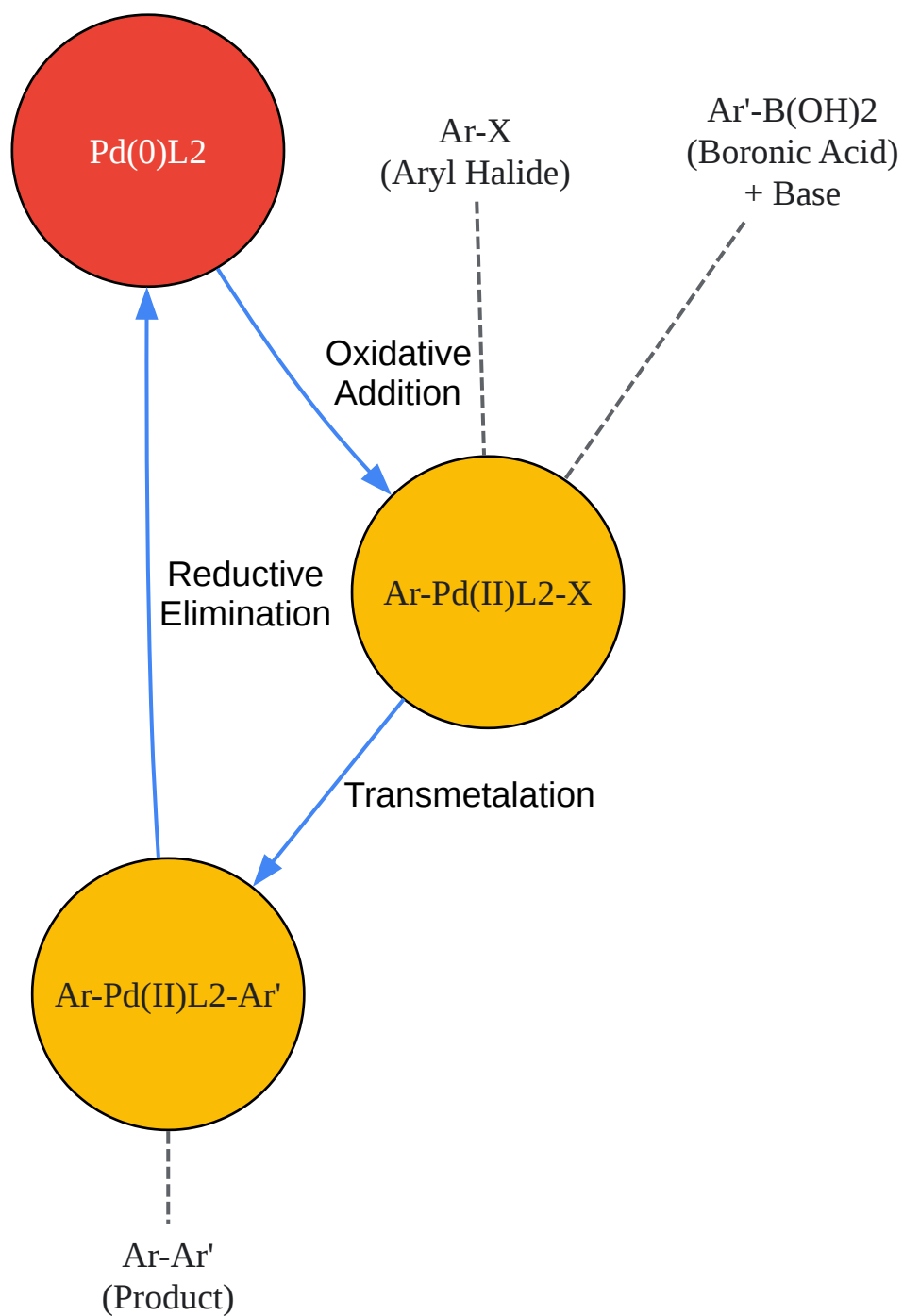
- **Inert Atmosphere Preparation:** Assemble a round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.
- **Reagent Addition:** To the flask, add **3-Bromo-5-isopropylphenylboronic acid** (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the palladium catalyst (0.05 equivalents).
- **Solvent and Base Addition:** Add the organic solvent (e.g., 1,4-dioxane) to the flask, followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 equivalents). The base is essential for the

activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.^[11]

- **Reaction Execution:** Heat the reaction mixture to 85-90°C and stir vigorously overnight. The elevated temperature is necessary to drive the catalytic cycle forward.
- **Reaction Monitoring:** After cooling to room temperature, check the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the consumption of the limiting starting material (the aryl halide).
- **Workup and Extraction:** Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. This removes the inorganic base and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material using column chromatography on silica gel to isolate the desired biaryl product.

Experimental Workflow Diagram





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